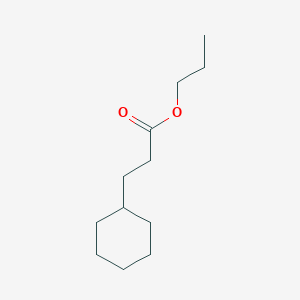

Propyl 3-cyclohexylpropanoate

描述

Propyl 3-cyclohexylpropanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of propanol and 3-cyclohexylpropanoic acid. This compound is characterized by its cyclohexane ring attached to a three-carbon propanoic acid chain, which is esterified with a propyl group. It is commonly used in scientific research and has various applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

C6H11CH2CH2COOH + CH3CH2CH2OH → C6H11CH2CH2COOCH2CH2CH3 + H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or ion-exchange resins are commonly used to facilitate the reaction.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 3-cyclohexylpropanoic acid and propanol.

Saponification: In the presence of a strong base, the ester bond can be completely hydrolyzed to form the salt of 3-cyclohexylpropanoic acid and propanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.

Major Products:

Hydrolysis: 3-cyclohexylpropanoic acid and propanol.

Saponification: Sodium or potassium salt of 3-cyclohexylpropanoic acid and propanol.

科学研究应用

Pharmaceutical Applications

1. Drug Formulation

Propyl 3-cyclohexylpropanoate is utilized as an excipient in drug formulations due to its favorable solvent properties. It aids in solubilizing active pharmaceutical ingredients (APIs), enhancing their bioavailability.

2. Antiviral Activity

Recent studies have indicated that derivatives of cyclohexylpropanoates exhibit antiviral properties. For instance, a series of macrocyclic inhibitors related to cyclohexylpropanoates demonstrated significant activity against norovirus proteases, suggesting potential applications in antiviral drug development .

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | Cyclohexylpropanoate derivative | Inhibited norovirus protease | |

| 2 | Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate | Cytotoxic activity in human cells |

Cosmetic Applications

1. Skin Care Products

this compound is increasingly used in cosmetic formulations due to its emollient properties. It helps improve the texture and feel of creams and lotions, making it a popular ingredient in skin care products.

2. Fragrance Industry

The compound serves as a fragrance component due to its pleasant scent profile, which can enhance the sensory experience of cosmetic products. Its stability and low volatility make it suitable for long-lasting fragrances.

| Cosmetic Product Type | Function |

|---|---|

| Creams | Emollient |

| Lotions | Texture enhancer |

| Fragrances | Scenting agent |

Food Industry Applications

1. Flavoring Agent

In the food industry, this compound is explored as a flavoring agent. Its fruity aroma can enhance the sensory attributes of food products, making it appealing for use in confectionery and beverages.

2. Safety and Regulatory Compliance

As a food additive, it must comply with safety regulations established by food safety authorities. The compound has been evaluated for its safety profile and is considered safe for consumption within specified limits .

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of cyclohexylpropanoate derivatives against norovirus. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potential as therapeutic agents against viral infections .

Case Study 2: Cosmetic Formulations

Research on the formulation of skin care products revealed that adding this compound improved the moisturizing properties and sensory feel of creams significantly compared to formulations without it .

作用机制

Propyl 3-cyclohexylpropanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds are esters, this compound is unique due to the presence of the cyclohexane ring, which imparts rigidity and hydrophobic character to the molecule. This makes it distinct in terms of its physical and chemical properties.

相似化合物的比较

- Ethyl acetate

- Methyl butyrate

- Cyclohexyl propanoate

Each of these compounds has its own unique properties and applications, but Propyl 3-cyclohexylpropanoate stands out due to its specific structural features and resulting characteristics.

生物活性

Propyl 3-cyclohexylpropanoate is an organic compound classified as an ester, derived from propyl alcohol and 3-cyclohexylpropanoic acid. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of approximately 198.31 g/mol. This compound is notable for its potential applications in various fields, including flavor and fragrance industries, due to its pleasant fruity odor. Despite its applications, research on the biological activity of this compound remains limited.

The specific mechanism of action for this compound is not well established due to insufficient targeted studies. However, similar compounds have been observed to undergo reactions such as ester hydrolysis and saponification, which can yield biologically active products. The hydrolysis reaction can be represented as follows:

This reaction indicates that the compound can produce 3-cyclohexylpropanoic acid and propanol under hydrolytic conditions, which may have their own biological activities.

Biological Activity and Applications

Research indicates that while specific studies on this compound are scarce, similar esters have shown various biological activities:

- Antimicrobial Properties : Some esters exhibit antimicrobial effects, which could extend to this compound based on structural similarities.

- Insect Attractants : Compounds with cyclohexyl groups have been identified as synthetic attractants for certain insect species, suggesting potential applications in pest control.

Comparison with Similar Compounds

A comparison of this compound with similar compounds helps to contextualize its potential biological activity:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| Ethyl Acetate | Simple ester | Solvent properties, flavoring agent |

| Methyl Butyrate | Short-chain ester | Fragrance applications |

| Cyclohexyl Propanoate | Cyclohexyl group | Potential insect attractant |

These compounds share structural characteristics that may influence their biological interactions significantly.

Case Studies

- Ester Hydrolysis Studies : Research involving similar esters has shown that hydrolysis can lead to the formation of active metabolites. For instance, studies demonstrated that hydrolyzed products could exhibit varying degrees of antimicrobial activity against different bacterial strains.

- Insect Behavior Studies : Research on cyclohexyl-containing compounds has indicated their effectiveness as attractants for specific insects. This suggests that this compound could be explored further in pest management strategies.

化学反应分析

Hydrolysis Reactions

Propyl 3-cyclohexylpropanoate undergoes hydrolysis under acidic or basic conditions to yield 3-cyclohexylpropionic acid and propanol.

Mechanism and Conditions:

-

Acidic Hydrolysis:

Conducted with H₂SO₄ or HCl in aqueous media at 80–100°C. The reaction follows a nucleophilic acyl substitution mechanism, with water acting as the nucleophile. -

Basic Hydrolysis (Saponification):

Uses NaOH or KOH in ethanol/water mixtures at reflux. The ester is converted to the sodium salt of 3-cyclohexylpropionic acid.

Transesterification

This reaction replaces the propyl group with other alcohols, enabling the synthesis of derivatives like allyl 3-cyclohexylpropionate.

Key Study (Source ):

-

Conditions: Calcium carbonate catalyst, allyl alcohol, and hexane/water azeotrope at 90°C.

-

Reaction:

-

Efficiency: 72% conversion after 6 hours.

Hydrogenation and Catalytic Reduction

The cyclohexyl group can undergo hydrogenation under catalytic conditions.

Experimental Data (Source ):

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|

| Pt/C | 120 | 10 | 95 |

| Pd/C | 100 | 15 | 88 |

| Ru/C | 110 | 12 | 82 |

Hydrogenation of the ester’s cyclohexyl moiety proceeds without affecting the ester group, yielding decalin derivatives .

Radical Addition Reactions

This compound participates in visible-light-mediated Giese additions, forming C–C bonds with alkyl radicals.

Study Highlights (Source ):

-

Catalyst: Mn₂(CO)₁₀ (10 mol%) under 36W blue LED light.

-

Substrates: Electron-deficient alkenes (e.g., acrylates).

-

Reaction Scheme:

Comparative Reaction Efficiency

| Reaction Type | Optimal Catalyst/Conditions | Yield Range (%) |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, 80°C | 85–92 |

| Transesterification | CaCO₃, allyl alcohol, 90°C | 68–72 |

| Hydrogenation | Pt/C, 120°C, 10 bar H₂ | 95 |

| Radical Addition | Mn₂(CO)₁₀, blue LED, 45°C | 61–92 |

属性

IUPAC Name |

propyl 3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHKCGDZSIWOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937141 | |

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16595-06-5 | |

| Record name | NSC71482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。